molecular formula C4H4F6O3S B1330563 Bis(2,2,2-trifluoroethyl) sulfite CAS No. 53749-89-6

Bis(2,2,2-trifluoroethyl) sulfite

Cat. No. B1330563
CAS RN: 53749-89-6
M. Wt: 246.13 g/mol
InChI Key: HVNOLEGWKGMONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2,2-trifluoroethyl) sulfite is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and sulfur-containing moieties have been studied extensively. These compounds exhibit interesting chemical and physical properties due to the presence of highly electronegative fluorine atoms and the versatile chemistry of sulfur .

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds has been reported, where bis((trifluoromethyl)sulfonyl)amine and its derivatives were synthesized and characterized . Similarly, bis(trifluoromethyl) sulfone was obtained as a byproduct in a related synthesis . These syntheses often involve reactions with sulfur diimides, sulfonyl chlorides, or reactions involving sulfur difluoride . The methods used to synthesize these compounds could potentially be adapted to synthesize bis(2,2,2-trifluoroethyl) sulfite.

Molecular Structure Analysis

The molecular structures of these compounds are often characterized using spectroscopic methods and crystallography. For instance, bis(trifluoromethyl) sulfoxide was characterized spectroscopically and its structure was supported by isotopic labeling and DFT calculations . The crystal structure of bis(triphenylstannyl)sulfite was determined using X-ray structural analysis, revealing monomeric structures in solution and polymeric chains in the solid state . These techniques could be applied to determine the molecular structure of bis(2,2,2-trifluoroethyl) sulfite.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. Bis(trifluoromethyl)sulfine reacts with thiols, amines, ethers, and 1,3-dipoles to form various products . Bis(trifluoromethyl)sulfene can be stabilized as an amine adduct and undergoes hydrolysis to form sulfonates . These reactions demonstrate the potential reactivity of bis(2,2,2-trifluoroethyl) sulfite with various nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the trifluoromethyl groups and the sulfur-containing functional groups. Bis(trifluoromethyl) sulfone exhibits vibrational and conformational properties that were studied using spectroscopy and quantum chemical calculations . The polysulfonylamines described in the literature have unique hydrogen bonding patterns and exhibit high thermal stability . These properties suggest that bis(2,2,2-trifluoroethyl) sulfite would also have unique physical and chemical properties worthy of investigation.

Scientific Research Applications

Acid-Catalysed Hydrolysis

Bis(2,2,2-trifluoroethyl) sulfite has been studied in the context of its acid-catalysed hydrolysis in water and aqueous solutions, revealing insights into its reaction mechanisms. Research by Salomon (1977) analyzed its hydrolysis rates in concentrated acid solutions, indicating a bimolecular mechanism and catalysis by halide ions in acidified solutions (Salomon, 1977).

Dissolution of Metal Oxides

In 2015, Dupont et al. reported the use of sulfonic acid functionalized ionic liquids with bis(trifluoromethylsulfonyl)imide anions, capable of solubilizing metal oxides. This has potential applications in solvent extraction studies of metal ions (Dupont, Raiguel, & Binnemans, 2015).

Solubility Studies

Further studies by Salomon (1977) on the solubilities of silver halides in mixtures containing bis(2,2,2-trifluoroethyl) sulfite have contributed to our understanding of its effects on the stabilization and solvation of ions (Salomon, 1977).

Enhancing Lithium-Sulfur Batteries

A study in 2014 by Gordin et al. explored the use of bis(2,2,2-trifluoroethyl) ether, closely related to bis(2,2,2-trifluoroethyl) sulfite, as an electrolyte co-solvent in lithium-sulfur batteries. This demonstrated the potential of such compounds in improving battery performance (Gordin et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of bis(triphenylstannyl)sulfite by Herberhold et al. (1997) provided insights into the solid-state properties of similar compounds, which may have implications for understanding bis(2,2,2-trifluoroethyl) sulfite (Herberhold, Gerstmann, Milius, & Wrackmeyer, 1997).

Mitochondria Imaging and Detection

In 2019, Wang et al. developed two-photon fluorescence probes for mitochondria imaging and detection of sulfite/bisulfite, demonstrating the relevance of such compounds in biomedical research (Wang et al., 2019).

Fuel Cell Applications

Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, using derivatives of bis(2,2,2-trifluoroethyl) sulfite, for potential use in fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

Bis(2,2,2-trifluoroethyl) sulfite is considered hazardous. It is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

bis(2,2,2-trifluoroethyl) sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOLEGWKGMONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312357
Record name Bis(2,2,2-trifluoroethyl)sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl) sulfite

CAS RN

53749-89-6
Record name NSC252924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2,2,2-trifluoroethyl)sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 4
Reactant of Route 4
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 5
Bis(2,2,2-trifluoroethyl) sulfite
Reactant of Route 6
Reactant of Route 6
Bis(2,2,2-trifluoroethyl) sulfite

Citations

For This Compound
7
Citations
RC Kumar, SA Kinkead, JM Shreeve - Inorganic Chemistry, 1984 - ACS Publications
Polyfluoroalkyl sulfites,(RfO) 2SO, were first reported in 1974.2, 3 However, in spite of the ease of their syntheses, the reaction chemistry of these stable compounds is entirely …
Number of citations: 16 pubs.acs.org
CG Krespan, BE Smart - The Journal of Organic Chemistry, 1986 - ACS Publications
Fluorocarbanions generated by the addition of an anion to a fluoro olefin can be trapped by fluoro esters, thereby providing a versatile, one-step synthesis of functionalized fluoro …
Number of citations: 45 pubs.acs.org
J Václavík, I Klimánková, A Budinská… - European Journal of …, 2018 - Wiley Online Library
In this review, we provide a comprehensive and critical perspective on the synthesis and application of 1,1,2,2‐tetrafluoroethyl‐ and tetrafluoroethylene‐containing compounds. These …
SA Kinkead - 1984 - search.proquest.com
New compounds containing the N, N-difluorohydroxylamine group have been prepared by the addition of NF (, 3) O to olefins in the presence of catalytic amounts of a Lewis acid. The …
Number of citations: 2 search.proquest.com
T Katada, S Eguchi, T Sasaki - The Journal of Organic Chemistry, 1986 - ACS Publications
Thermal cycloaddition reactions of adamantanethione (1) with conjugated dienes such as cyclopentadiene, 2, 3-dimethyl-1, 3-butadiene, piperylene, isoindole, and isobenzofuran …
Number of citations: 22 pubs.acs.org
T Netscher, P Bohrer - Molecules, 2002 - mdpi.com
The trichloromethylsulfonyl-, dichloromethylsulfonyl-, chlorosulfonyl-, and fluorosulfonyl esters of a neopentyl-type alcohol have been prepared via sulfonylation or sulfinylation followed …
Number of citations: 12 www.mdpi.com
Σ Ιωσηφίδου - 1994 - didaktorika.gr
ΜΙΑ ΚΑΙΝΟΥΡΓΙΑ ΠΡΟΣΤΑΤΕΥΤΙΚΗ ΟΜΑΔΑ ΤΟΥ ΚΑΡΒΟΞΥΛΙΟΥ ΚΑΙ ΤΟΥ ΥΔΡΟΞΥΛΙΟΥ ΤΩΝ ΑΜΙΝΟΞΕΩΝ ΕΙΝΑΙ Η 1-ΑΔΑΜΑΝΤΥΛΟΜΑΔΑ (AD-). ΟΙ ΝΕΟΙ 1-ΑΔΑΜΑΝΤΥΛΕΣΤΕΡΕΣ …
Number of citations: 0 www.didaktorika.gr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.